molecular formula C18H15BrN2O3 B2855097 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide CAS No. 1421481-49-3

2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide

Cat. No. B2855097
CAS RN: 1421481-49-3
M. Wt: 387.233
InChI Key: FQOFRGASRNTKKE-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its synthesis method and mechanism of action have been extensively studied.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide involves the inhibition of various enzymes and receptors. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. The inhibition of HDACs leads to the activation of tumor suppressor genes, which can inhibit the growth of cancer cells. The compound has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a crucial role in the regulation of intracellular signaling pathways. The inhibition of PDEs leads to the activation of cyclic nucleotide signaling pathways, which can inhibit inflammation and neurological disorders.
Biochemical and Physiological Effects:
2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, inhibit inflammation, and improve cognitive function. The compound has also been found to exhibit low toxicity, which makes it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide in lab experiments include its potent inhibitory activity against various enzymes and receptors, its low toxicity, and its potential applications in the field of medicine. The limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for side effects.

Future Directions

There are several future directions for the research on 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with enzymes and receptors. Additionally, future research could focus on improving the synthesis method of this compound to increase its yield and purity.

Synthesis Methods

The synthesis of 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide involves the reaction of 4-(2-carbamoylphenoxy)but-2-yn-1-ol with 2-bromo-N-(4-fluorophenyl)benzamide in the presence of a base. The reaction takes place under mild conditions and yields the desired compound in good yield. The purity of the compound can be improved by further purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, which makes it a potential candidate for drug development.

properties

IUPAC Name

2-[4-[(2-bromobenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-15-9-3-1-7-13(15)18(23)21-11-5-6-12-24-16-10-4-2-8-14(16)17(20)22/h1-4,7-10H,11-12H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOFRGASRNTKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide

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